molecular formula C12H22N6O2 B2938964 tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate CAS No. 2225142-49-2

tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate

Cat. No.: B2938964
CAS No.: 2225142-49-2
M. Wt: 282.348
InChI Key: FUBOOQFJLUKTOL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate is a heterocyclic organic molecule featuring:

  • A piperidine ring substituted at the 4-position with a tertiary butyl carbamate group (Boc-protected amine).
  • A 1,2,4-triazole moiety linked via an amino group to the piperidine ring. The triazole is further substituted with an amino group at the 3-position.

This structure combines the rigidity of the piperidine ring with the hydrogen-bonding and metal-coordinating capabilities of the 1,2,4-triazole, making it a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor design .

Oxidation and substitution reactions to introduce sulfonyl or nitrobenzoyl groups.

Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach heterocyclic or carboxylic acid components .

Deprotection or functionalization of the Boc group for downstream modifications.

Such compounds are often explored as CDK9 inhibitors or anticancer agents due to their ability to disrupt protein-protein interactions or enzyme activity .

Properties

IUPAC Name

tert-butyl 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-8(5-7-18)14-10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBOOQFJLUKTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protective group for amines. Acidic cleavage of the Boc group yields the free piperidine amine, facilitating further functionalization.

Reaction Conditions Product Yield References
Boc removalHCl (4M in dioxane), 0–25°C, 2–4 h4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]piperidine hydrochloride85–95%
Boc removalTrifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to rt, 1–3 hFree piperidine-1,2,4-triazole amine (TFA salt)90–98%

Key Findings :

  • HCl-mediated deprotection is efficient but may require neutralization for downstream reactions .

  • TFA offers milder conditions, avoiding potential side reactions with acid-sensitive groups.

Acylation of the Triazole Amino Group

The primary amino group on the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides.

Reaction Reagents Conditions Product Yield References
AcetylationAcetyl chloride, pyridine, DCM, 0°C to rt12 h, inert atmospheretert-Butyl 4-[(3-acetamido-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate75–82%
BenzoylationBenzoyl chloride, triethylamine, THF, reflux6–8 htert-Butyl 4-[(3-benzamido-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate68–73%

Key Findings :

  • Pyridine or triethylamine is essential to scavenge HCl generated during acylation .

  • Steric hindrance from the tert-butyl group may reduce yields in bulkier acylations.

Sulfonation Reactions

The amino group reacts with sulfonyl chlorides to form sulfonamides, enhancing solubility and biological activity.

Reaction Reagents Conditions Product Yield References
Tosylationp-Toluenesulfonyl chloride, NaOH, DMF0°C to rt, 4–6 htert-Butyl 4-[(3-(tosylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate60–65%
MesylationMethanesulfonyl chloride, DIPEA, DCM0°C, 2 htert-Butyl 4-[(3-(mesylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate70–78%

Key Findings :

  • DMF or DCM are preferred solvents due to the poor solubility of sulfonyl chlorides in polar aprotic media .

  • Excess base (e.g., DIPEA) improves reaction efficiency.

Alkylation Reactions

The triazole amino group can undergo alkylation with alkyl halides or epoxides.

Reaction Reagents Conditions Product Yield References
MethylationMethyl iodide, K2CO3, DMF60°C, 8–12 htert-Butyl 4-[(3-(methylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate55–60%
BenzylationBenzyl bromide, NaH, THF0°C to rt, 6 htert-Butyl 4-[(3-(benzylamino)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate50–58%

Key Findings :

  • NaH is superior to K2CO3 for less electrophilic alkylating agents.

  • Competing N-alkylation at the piperidine nitrogen is negligible due to Boc protection.

Cycloaddition and Click Chemistry

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation.

Reaction Reagents Conditions Product Yield References
CuAAC reactionPropargyl alcohol, CuI, DIPEA, DMF0°C, 30 mintert-Butyl 4-[(3-(1-hydroxyprop-2-yn-1-yl)-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate85–90%

Key Findings :

  • Cu(I) catalysts are critical for regioselective 1,4-triazole formation .

  • Microwave irradiation reduces reaction times from hours to minutes .

Hydrolysis of the Carboxylate Ester

The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions to form carboxylic acids.

Reaction Conditions Product Yield References
Acidic hydrolysisHCl (6M), dioxane/H2O (1:1), reflux, 12 h4-[(3-Amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylic acid70–75%
Basic hydrolysisNaOH (2M), MeOH/H2O (3:1), rt, 24 hSodium 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate65–70%

Key Findings :

  • Acidic conditions are more efficient but may degrade acid-sensitive triazole motifs.

Scientific Research Applications

Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It features a piperidine ring, a triazole group, and a tert-butyl ester group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product. In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity, potentially using catalysts and specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: The amino group on the triazole ring can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The major product formed is a nitro derivative.
  • Reduction: The nitro group can be reduced to an amine. Reducing agents such as iron (Fe) and hydrogen (H2) are often used. The major product formed is an amine derivative.
  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Nucleophiles like alkyl halides and amines can be used in substitution reactions, leading to the formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals, and is being explored as a therapeutic agent in the treatment of various diseases. It is also used in the development of new materials and chemical processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group on the triazole ring can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions.

Potential targets include:

  • Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors: It can interact with various receptors, influencing cellular signaling pathways.

Research indicates that this compound exhibits various biological activities, including anticancer and antimicrobial properties. Studies have explored the anticancer potential of compounds related to triazole derivatives, demonstrating that triazole-containing compounds could inhibit tumor growth in vivo by affecting the PI3K-Akt-mTOR signaling pathway and showing selectivity for specific kinases, which could be leveraged for targeted cancer therapies. Compounds with triazole moieties have also shown promise as antimicrobial agents, often disrupting microbial cell wall synthesis or inhibiting essential metabolic processes .

Mechanism of Action

The mechanism by which tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the triazole ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate with structurally related derivatives, highlighting key differences in functional groups, biological activity, and synthetic complexity.

Compound Name Key Structural Features Biological Activity Synthetic Yield/Complexity
This compound - Boc-protected piperidine
- 3-amino-1,2,4-triazole amino linkage
Potential kinase inhibition (inferred from analogs) Likely moderate (requires Boc protection/deprotection)
tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate - Thiazole core
- Methylsulfonyl and nitrobenzoyl substituents
CDK9 inhibitor candidate (explicitly tested) High yield (97% in first step, 49% in second step)
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine - Thiazole-triazole hybrid
- Unprotected amine at thiazol-2-position
Anticancer activity (demonstrated in vitro) Not explicitly reported; likely moderate due to thiazole functionalization
tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate - Trifluoromethyl-triazole
- Thioether linkage to piperidine
Unknown (hypothesized as protease inhibitor) High complexity (multiple substituents: CF3, thioether, hydroxyl)

Key Findings from Comparative Analysis

Structural Diversity and Activity: The thiazole-containing analog (tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate) demonstrates explicit CDK9 inhibitory activity, attributed to the electron-withdrawing nitrobenzoyl group enhancing binding affinity .

Synthetic Challenges :

  • Compounds with multiple heterocycles (e.g., thiazole-triazole hybrids) require sequential oxidation and coupling steps, leading to lower overall yields (e.g., 49% in the second step of thiazole synthesis) .
  • The trifluoromethyl-triazole derivative introduces steric and electronic complexity, likely necessitating specialized reagents (e.g., trifluoromethylation agents) .

Boc Protection Strategy :

  • The Boc group in the target compound facilitates solubility during synthesis but requires acidic deprotection (e.g., TFA) for final applications, adding a step compared to unprotected analogs like 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .

Biological Activity

tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate (CAS: 2225142-49-2) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole group , and a tert-butyl ester , contributing to its unique chemical behavior. The molecular formula is C11H20N6O2C_{11}H_{20}N_{6}O_{2} with a molar mass of 268.32 g/mol .

PropertyValue
IUPAC NameThis compound
CAS Number2225142-49-2
Molecular FormulaC11H20N6O2
Molar Mass268.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group on the triazole ring can form hydrogen bonds, potentially inhibiting enzyme activity or modulating receptor functions .

Potential Targets:

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It can interact with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to triazole derivatives. For instance:

  • A study demonstrated that triazole-containing compounds could inhibit tumor growth in vivo by affecting the PI3K-Akt-mTOR signaling pathway .
  • Another investigation highlighted the selectivity of similar compounds for specific kinases, which could be leveraged for targeted cancer therapies .

Antimicrobial Properties

Compounds with triazole moieties have shown promise as antimicrobial agents. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic processes .

Case Studies

  • Triazole Derivatives in Cancer Research :
    • A study published in the Journal of Medicinal Chemistry reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Antimicrobial Efficacy :
    • Research indicated that certain triazole derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with constructing the 1,2,4-triazole ring via cyclization of 3-amino-1H-1,2,4-triazole derivatives, followed by coupling with a tert-butyl-protected piperidine scaffold. Key steps include:
  • Triazole Formation : Cyclization using thiourea derivatives or hydrazine precursors under acidic conditions .
  • Piperidine Coupling : Amine displacement reactions with tert-butyl carbamate intermediates under inert atmospheres (e.g., N₂) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Critical Parameters :
ParameterImpact on Yield
TemperatureHigher temps (80–100°C) accelerate coupling but risk decomposition
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivity
CatalystPd-based catalysts improve cross-coupling efficiency

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and triazole substitution patterns (e.g., δ 1.4 ppm for tert-butyl protons, δ 7.8–8.2 ppm for triazole protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 326.3 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How should researchers handle stability and storage concerns?

  • Methodological Answer : The compound is hygroscopic and sensitive to light. Recommended practices:
  • Storage : Argon-purged vials at –20°C in desiccators .
  • Handling : Use glove boxes for moisture-sensitive reactions; avoid prolonged exposure to ambient oxygen .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on:
  • Triazole-Piperidine Conformation : Adjust substituents to optimize hydrogen bonding (e.g., NH₂ groups for kinase inhibition) .
  • SAR Studies : Compare derivatives with substituents like fluorinated aryl groups (see for pyridine-based analogs) .
    Example Data :
DerivativeΔG (kcal/mol)Target Protein
Parent Compound–8.2EGFR Kinase
Fluoro-Substituted–9.5EGFR Kinase

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., oxidation vs. reduction products)?

  • Methodological Answer : Divergent reactivity often arises from reagent choice and steric effects. For example:
  • Oxidation : H₂O₂ yields sulfoxides, while KMnO₄ produces sulfones, altering downstream reactivity .
  • Reduction : NaBH₄ selectively reduces imine bonds, whereas LiAlH₄ may over-reduce the triazole ring .
    Troubleshooting Workflow :

Confirm reagent purity via TLC.

Monitor reaction progress with in-situ IR (e.g., C=O stretch at ~1700 cm⁻¹).

Isolate intermediates for NMR validation.

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

  • Methodological Answer : Industrial-scale synthesis (e.g., >100 g batches) requires:
  • Catalyst Optimization : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation to retain >99% ee .
  • Flow Chemistry : Continuous reactors reduce side-product formation via precise temperature/pH control .
    Scalability Challenges :
IssueMitigation
Exothermic ReactionsJacketed reactors with cooling loops
Column ChromatographyReplace with centrifugal partition chromatography

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding biological activity across similar compounds?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) and impurities. For example:
  • Impurity Impact : Residual DMF in the compound (>0.1%) can inhibit cell viability, falsely attributing toxicity to the compound .
  • Assay Protocols : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to validate results .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in biological assays?

  • Methodological Answer : Follow GHS guidelines ( ):
  • PPE : Nitrile gloves, respirators (N95), and safety goggles .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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